Quinaldic Acid vs. Kynurenic Acid: Quantified 15-Fold Lower Excitatory Synaptic Inhibition Potency
In a direct head-to-head comparison using rat hippocampal slice electrophysiology, quinaldic acid demonstrated at least 15-fold lower potency than kynurenic acid in inhibiting evoked field potentials across all excitatory pathways tested [1]. This quantitative differentiation establishes quinaldic acid as a weaker antagonist for applications requiring sub-maximal receptor modulation, whereas kynurenic acid serves as the high-potency reference standard.
| Evidence Dimension | Inhibitory potency on evoked synaptic field potentials |
|---|---|
| Target Compound Data | Detectable inhibition observed but IC50 not fully established due to low potency |
| Comparator Or Baseline | Kynurenic acid (baseline reference compound) |
| Quantified Difference | At least 15-fold less potent than kynurenic acid |
| Conditions | Rat hippocampal slices; bath-application; extracellular field potential recordings; multiple excitatory pathways tested |
Why This Matters
Researchers studying the kynurenine pathway or excitotoxicity must select quinaldic acid specifically when a weaker antagonist profile is required for dose-response calibration or partial modulation studies.
- [1] Robinson, M. B., Schulte, M. K., Freund, R. K., Johnson, R. L., & Koerner, J. F. (1985). Structure-function relationships for kynurenic acid analogues at excitatory pathways in the rat hippocampal slice. Brain Research, 361(1–2), 19–24. View Source
